molecular formula C19H30N6O3 B1666693 Benzoylarginine leucinamide CAS No. 66127-57-9

Benzoylarginine leucinamide

Cat. No. B1666693
CAS RN: 66127-57-9
M. Wt: 390.5 g/mol
InChI Key: WWMQJEYRSRMPQV-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylarginine leucinamide is a dipeptide.

Scientific Research Applications

Enzyme Reaction Engineering

  • Peptide Synthesis Optimization

    BAL has been utilized in the design of peptide synthesis using stabilized trypsin. Researchers optimized the synthesis of BAL by kinetically controlled synthesis (KCS) and thermodynamically controlled synthesis (TCS) strategies. This optimization involved examining variables like temperature, reaction medium polarity, and the structure of trypsin derivatives (Blanco et al., 1991).

  • Stabilization of Proteases

    The stabilization of proteases like trypsin and chymotrypsin was explored for the synthesis of dipeptides including BAL. This approach allowed testing under extreme experimental conditions, improving the yield and efficiency of peptide synthesis (Blanco et al., 1991).

Biochemical Studies

  • Enzyme Substrate Specificity

    Research on rat skin benzoylarginine-2-naphthylamide hydrolase highlighted the substrate specificity of this enzyme, with BAL being one of the tested substrates. This study provided insights into the enzymatic processes relevant to skin physiology (Järvinen, 1976).

  • Enzymatic Assays

    BAL has been used as a substrate in various enzymatic assays to study enzyme activities. This includes the use of BAL in colorimetric assays for thrombin, prothrombin, and antithrombin III in human plasma, showcasing its application in clinical biochemistry (Hitomi et al., 1982).

properties

CAS RN

66127-57-9

Product Name

Benzoylarginine leucinamide

Molecular Formula

C19H30N6O3

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C19H30N6O3/c1-12(2)11-15(16(20)26)25-18(28)14(9-6-10-23-19(21)22)24-17(27)13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H2,20,26)(H,24,27)(H,25,28)(H4,21,22,23)/t14-,15-/m0/s1

InChI Key

WWMQJEYRSRMPQV-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoylarginine leucinamide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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